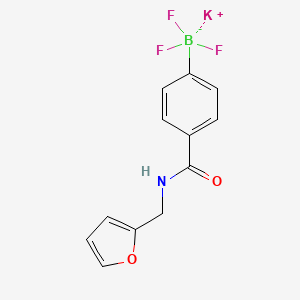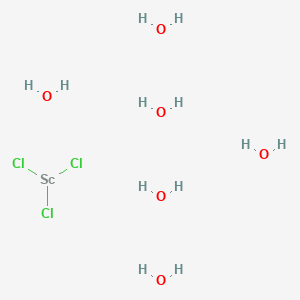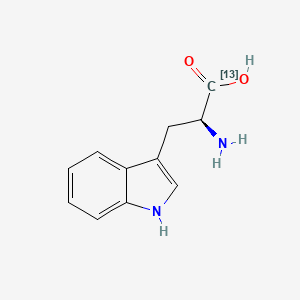
5-(azidomethyl)-3-(trifluoromethyl)-1H-pyrazole
Vue d'ensemble
Description
5-(Azidomethyl)-3-(trifluoromethyl)-1H-pyrazole (5-AMTF-P) is a five-membered heterocyclic compound with a pyrazole ring structure and an azide group attached to the methyl group. 5-AMTF-P is a versatile and important building block in organic synthesis, due to its wide range of applications in the fields of medicinal chemistry, materials science, and biochemistry.
Applications De Recherche Scientifique
Pharmaceuticals
The trifluoromethyl group in compounds like 5-(azidomethyl)-3-(trifluoromethyl)-1H-pyrazole is increasingly significant in pharmaceuticals due to its ability to enhance the biological activity and metabolic stability of potential drug candidates . This compound could be utilized in the design and synthesis of new pharmaceuticals, particularly where the introduction of a trifluoromethyl group is desired for its pharmacokinetic properties.
Agrochemicals
In agrochemicals, the trifluoromethyl moiety is known for its role in developing compounds with enhanced biological activity . The subject compound could serve as a precursor in synthesizing new agrochemicals, potentially leading to products with improved efficacy and safety profiles.
Materials Science
The azidomethyl and trifluoromethyl groups present in this compound make it a candidate for creating advanced materials. Its incorporation into polymers or coatings could impart unique properties such as increased resistance to degradation or altered surface characteristics .
Chemical Synthesis
5-(Azidomethyl)-3-(trifluoromethyl)-1H-pyrazole can be a valuable intermediate in organic synthesis. Its azidomethyl group can participate in click chemistry reactions, while the trifluoromethyl group can be involved in radical trifluoromethylation, leading to the creation of diverse fluorinated molecules .
Medical Research
In medical research, the compound’s structural features could be explored for their potential in diagnostic imaging or as a building block in the synthesis of radiolabeled tracers for positron emission tomography (PET), given the interest in fluorinated compounds in this field .
Environmental Studies
The environmental impact of fluorinated compounds is an area of active research. This compound could be used to study the environmental fate of trifluoromethylated pyrazoles, their persistence, and their potential effects on ecosystems .
Propriétés
IUPAC Name |
5-(azidomethyl)-3-(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N5/c6-5(7,8)4-1-3(11-12-4)2-10-13-9/h1H,2H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCYHCDPFPMZFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C(F)(F)F)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B1469566.png)

![5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1469568.png)



![Potassium trifluoro[4-(piperidine-1-carbonyl)phenyl]boranuide](/img/structure/B1469576.png)

![3-Aza-Bicyclo[3.2.0]Heptane-1,3-Dicarboxylic Acid 3-Tert-Butyl Ester](/img/structure/B1469578.png)



